molecular formula C16H13BrCl2N2O3 B1384272 2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide CAS No. 575499-58-0

2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B1384272
CAS No.: 575499-58-0
M. Wt: 432.1 g/mol
InChI Key: JOECGEFMHVYUBA-DNTJNYDQSA-N
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Description

2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide is a complex organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) conjugated with a lone pair of electrons from the nitrogen atom

Preparation Methods

The synthesis of 2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug development.

    Industry: Utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds include other hydrazones and Schiff bases, such as:

  • 4-bromo-N’-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of bromine, chlorine, and ethoxy groups in 2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide contributes to its distinct properties and potential applications.

Properties

IUPAC Name

2-bromo-N-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O3/c1-2-24-13-7-12(18)14(19)10(15(13)22)8-20-21-16(23)9-5-3-4-6-11(9)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOECGEFMHVYUBA-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
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2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
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2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
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2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
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2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 6
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide

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